TNF is a cytokine, a signaling molecule involved in the immune system's inflammatory response. Research suggests VX-702 may influence TNF signaling, potentially impacting inflammatory processes [].
Cytokines are a broad category of signaling molecules that regulate various cellular functions, including inflammation and immunity. Studies suggest VX-702 might interact with different cytokine pathways, although the specific mechanisms are still under investigation [].
Coagulation refers to the process of blood clotting. Some scientific research indicates VX-702 may have an effect on the coagulation cascade, potentially influencing blood clotting mechanisms [].
VX-702 is a small molecule investigational drug primarily developed as an oral anti-cytokine therapy for the treatment of inflammatory diseases, particularly rheumatoid arthritis. It functions as a selective inhibitor of p38 mitogen-activated protein kinase, specifically targeting p38 alpha and p38 beta isoforms. The chemical formula for VX-702 is , with a molecular weight of approximately 404.32 g/mol .
VX-702 has demonstrated significant biological activity in clinical studies. In Phase II trials involving patients with moderate-to-severe rheumatoid arthritis, VX-702 was found to be well-tolerated and showed statistically significant clinical effects on the symptoms of rheumatoid arthritis . The drug's efficacy was assessed using American College of Rheumatology criteria, which measure improvement in disease activity.
VX-702 is primarily being investigated for its potential application in treating inflammatory diseases such as rheumatoid arthritis and acute coronary syndrome. Its ability to inhibit key inflammatory pathways positions it as a candidate for various therapeutic uses in chronic inflammatory conditions.
Studies have shown that VX-702 interacts specifically with p38 MAP kinase pathways. It has been noted to inhibit the activation of platelets by thrombin and other agents without blocking platelet aggregation entirely . This specificity suggests that VX-702 may have a tailored role in modulating inflammation without disrupting normal hemostatic functions.
Several compounds share structural or functional similarities with VX-702, particularly within the class of p38 MAP kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
VX-680 | C₁₉H₁₃ClF₄N₄O₂ | Inhibits p38 MAPK | More potent against p38α |
SB 203580 | C₁₈H₁₈F₄N₂O₃S | Selective p38 MAPK inhibitor | Known for neuroprotective effects |
BIRB 796 | C₁₉H₁₈F₄N₂O₂ | Inhibits p38 MAPK | Exhibits anti-inflammatory properties |
VX-702 is distinguished by its oral bioavailability and its specific targeting of both p38 alpha and beta isoforms, which may provide a broader therapeutic effect compared to other inhibitors that may only target one isoform or have limited bioavailability.
By understanding these aspects of VX-702, researchers can better appreciate its potential impact on treating chronic inflammatory diseases and explore further applications in clinical settings.
VX-702 demonstrates high selectivity for the p38α mitogen-activated protein kinase isoform compared to the p38β isoform [1] [2] [3]. The compound exhibits binding affinities with dissociation constants (Kd values) of 3.7 nanomolar for p38α and 17 nanomolar for p38β, yielding a selectivity ratio of approximately 4.6-fold preference for the α isoform over the β isoform [1] [2] [3] [4]. This selective inhibition profile positions VX-702 as a highly targeted therapeutic agent within the p38 mitogen-activated protein kinase family [1] [2].
The molecular basis for this isoform selectivity lies in the structural differences between p38α and p38β kinases. While both isoforms share approximately 75 percent overall sequence identity and close to 90 percent identity in their adenosine triphosphate-binding sites, subtle variations in the binding pocket architecture confer the observed selectivity [5]. The p38α kinase serves as the primary therapeutic target, being the most abundant p38 isoform in human tissues and the predominant mediator of inflammatory responses [6] [7].
Kinase selectivity profiling demonstrates that VX-702 exhibits exceptional specificity for p38 mitogen-activated protein kinases compared to other kinase families. At a concentration of 0.5 micromolar, VX-702 inhibits 94.7 percent of p38α activity and 77.7 percent of p38β activity, while showing minimal cross-reactivity with other kinases [8]. Specifically, the compound demonstrates negligible inhibition of extracellular signal-regulated kinases 1 and 2 (4.8 percent and 14.3 percent inhibition, respectively) and c-Jun N-terminal kinases 1, 2, and 3 (0 percent, 6.5 percent, and 1.6 percent inhibition, respectively) [8]. Among 297 other kinases tested, the maximum inhibition observed was 37.2 percent, highlighting the remarkable selectivity of VX-702 for p38 mitogen-activated protein kinases [8].
VX-702 functions as an adenosine triphosphate-competitive inhibitor that binds directly to the adenosine triphosphate-binding pocket of p38 mitogen-activated protein kinase [1] [2] [3] [9]. This mechanism of action involves competitive displacement of adenosine triphosphate from its natural binding site within the kinase catalytic domain [9] [10]. The compound belongs to the class of Type I kinase inhibitors, which bind to both the active and inactive conformations of the target enzyme [11].
The adenosine triphosphate-competitive binding mechanism enables VX-702 to effectively block the phosphorylation cascade initiated by p38 mitogen-activated protein kinase activation [9]. The binding affinity of VX-702 for p38α demonstrates high potency, with inhibitory concentration 50 percent values ranging from 4 to 20 nanomolar across different experimental systems [1] [12] [13]. This potent binding affinity allows the compound to achieve therapeutic concentrations that effectively suppress p38 kinase activity in biological systems [14] [9].
The kinetics of VX-702 binding to p38α involve rapid association with the adenosine triphosphate-binding pocket, followed by stable complex formation that prevents substrate phosphorylation [9] [10]. Molecular docking studies confirm that VX-702 establishes strong binding interactions within the adenosine triphosphate pocket, with calculated binding energies below zero, indicating thermodynamically favorable complex formation [9]. The compound's binding mode involves specific interactions with key residues in the kinase hinge region, including the critical threonine 106 gatekeeper residue that controls access to the hydrophobic pocket adjacent to the adenosine triphosphate-binding site [11].
VX-702 exerts potent inhibitory effects on the production of key pro-inflammatory cytokines downstream of p38 mitogen-activated protein kinase signaling [2] [4] [9] [15] [16]. The compound effectively suppresses the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-1β in lipopolysaccharide-stimulated blood assays, with inhibitory concentration 50 percent values of 99, 59, and 122 nanograms per milliliter, respectively [4] [17] [18].
The mechanism underlying cytokine modulation involves interruption of the p38 mitogen-activated protein kinase signaling cascade that normally leads to activation of downstream transcription factors responsible for pro-inflammatory gene expression [19] [9] [20]. P38 mitogen-activated protein kinase regulates cytokine production through phosphorylation of mitogen-activated protein kinase-activated protein kinase 2, which subsequently modulates the stability and translation of cytokine messenger ribonucleic acids [20] [21]. VX-702 intervention at the p38 level effectively blocks this entire signaling pathway, resulting in reduced cytokine synthesis and secretion [9] [16].
Experimental evidence demonstrates that VX-702 treatment significantly reduces phosphorylated p38 mitogen-activated protein kinase levels and corresponding decreases in pro-inflammatory cytokine expression in macrophage cell lines [9] [16]. In lipopolysaccharide-induced RAW264.7 macrophages, VX-702 treatment decreased expression levels of interleukin-6, pro-interleukin-1β, cleaved interleukin-1β, and phosphorylated p38 mitogen-activated protein kinase compared to control treatments [9]. Additionally, enzyme-linked immunosorbent assays confirmed reduced concentrations of interleukin-6 and interleukin-1β in cell culture supernatants following VX-702 treatment [9] [16].
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